molecular formula C12H15ClN2O2 B2549439 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 946757-68-2

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid

Cat. No. B2549439
CAS RN: 946757-68-2
M. Wt: 254.71
InChI Key: BQYCTYNEOPOFPT-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is a derivative of piperazine, which is a common scaffold in pharmaceutical chemistry. Piperazine derivatives are known for their presence in FDA-approved drugs and biologically active compounds. The chlorophenyl group attached to the piperazine ring suggests potential pharmacological activity, as chlorinated aromatic systems are often seen in drug molecules.

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, can be complex due to the need for chiral purity and the potential for multiple stereoisomers. An efficient four-step synthesis has been reported for the production of 6-substituted piperazine-2-acetic acid esters, which are closely related to the compound . These esters were obtained from chiral amino acids and could be separated into cis and trans diastereomers, providing a pathway to synthesize enantiomerically pure piperazine derivatives in multigram quantities .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. This conformation is stable and allows for various substitutions on the ring nitrogen atoms. The chlorophenyl group in the compound of interest adds to the molecular complexity and can influence the overall molecular conformation and properties .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, primarily at the nitrogen atoms of the piperazine ring. These reactions can include alkylation, acylation, and substitution, which can be used to further modify the piperazine scaffold and introduce additional functional groups. The presence of the acetic acid moiety in the compound also allows for potential reactions involving the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of the chlorophenyl group can affect the compound's lipophilicity, which is an important factor in drug absorption and distribution. The solid-state structure of related compounds has been shown to be strongly hydrogen-bonded, which can impact solubility and crystal formation. The chair conformation of the piperazine ring contributes to the compound's stability and may affect its reactivity .

Scientific Research Applications

Chemical Synthesis and Intermediates

The piperazine derivative, 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid, has been extensively explored in the synthesis of complex chemical structures. For instance, derivatives containing 1,2,4-triazole and piperazine have been synthesized and showed potential anticancer activities. The process involves a series of reactions starting from aromatic formyl halide, leading to the formation of disubstituted piperazine derivatives with a 1,2,4-triazole ring, which are confirmed by various spectroscopic methods and exhibit biological activities (Li Jin, 2014).

Drug Design and Library Production

In the realm of drug design, the piperazine core is a common motif in FDA-approved drugs due to its versatile binding properties. A study demonstrated an efficient method to synthesize enantiomerically pure 6-substituted piperazine-2-acetic acid esters, which can serve as intermediates for library production. This approach allows for the creation of a wide array of chiral piperazines, which can be further functionalized, showcasing the utility of piperazine derivatives in medicinal chemistry and drug discovery (S. Chamakuri et al., 2018).

Structural Studies

Piperazine derivatives also find applications in structural studies. For example, the crystal structure of a mixed solvated form of amoxapine acetate revealed how various components, including a piperazine derivative, are linked via hydrogen bonds, forming a layered structure. Such studies are crucial for understanding the molecular interactions and designing more effective compounds (R. Bhardwaj et al., 2015).

Antimicrobial and Anticancer Studies

In antimicrobial and anticancer research, piperazine derivatives are synthesized and evaluated for their biological activities. A study on new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity comparable to standard drugs and promising anticancer activity. This highlights the potential of piperazine-based compounds in developing new antimicrobial and anticancer therapies (S. Mehta et al., 2019).

Metal-Based Chemotherapy

Research into metal-based chemotherapy against tropical diseases has involved piperazine derivatives. Copper(II) and gold(I) complexes with clotrimazole and ketoconazole, which contain piperazine moieties, have shown significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. Such studies open new avenues for treating tropical diseases with metal-based drugs incorporating piperazine structures (M. Navarro et al., 2001).

Mechanism of Action

Target of Action

The primary target of the compound 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in inflammatory responses.

Mode of Action

This compound interacts with its target, the histamine H1 receptor, by exhibiting a high specific affinity . This means that the compound binds strongly to the H1 receptor, thereby inhibiting the receptor’s normal function.

Biochemical Pathways

Upon binding to the histamine H1 receptor, this compound affects the biochemical pathways associated with histamine signaling. The downstream effects of this interaction include a reduction in the symptoms of allergies, hay fever, angioedema, and urticaria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions. By binding to the histamine H1 receptor, the compound prevents the receptor from triggering a cascade of inflammatory responses. This results in the alleviation of symptoms associated with allergies, hay fever, angioedema, and urticaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, the compound is stored at a temperature of 28°C to maintain its stability .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that it’s a major metabolite of hydroxyzine . Hydroxyzine is an antihistamine used to treat allergy symptoms, and research into similar compounds could potentially lead to the development of more effective treatments.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high affinity for histamine H1 receptors , suggesting that it may interact with these proteins and potentially influence their function

Cellular Effects

Given its potential interaction with histamine H1 receptors , it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may bind to histamine H1 receptors , potentially leading to changes in gene expression, enzyme activation or inhibition, and other cellular processes

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYCTYNEOPOFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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